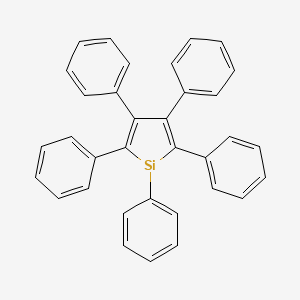
1,2,3,4,5-Pentaphenyl-1H-silole
Übersicht
Beschreibung
1,2,3,4,5-Pentaphenyl-1H-silole is a type of silole, a group of silicon-containing five-membered cyclic dienes . It has a molecular formula of C35H28Si and an average mass of 476.682 Da . It is a propeller-like molecule and is considered a weak luminophor that can turn into a strong emitter .
Synthesis Analysis
The synthesis of silole molecules like 1,2,3,4,5-Pentaphenyl-1H-silole has been a topic of interest among scientists from different research fields . The first synthesis of a propeller-shaped silole molecule, 1,1,2,3,4,5-hexaphenylsilole (HPS), was achieved by Braye and Hübel in 1959 .Molecular Structure Analysis
The molecular structure of 1,2,3,4,5-Pentaphenyl-1H-silole is characterized by the σ*–π* conjugation arising from the interaction between the σ* orbital of two exocyclic σ-bonds on the silicon atom and the π* orbital of the butadiene moiety . This structure gives siloles the lowest LUMO energy level compared with other common five-membered heterocyclic compounds .Chemical Reactions Analysis
1,2,3,4,5-Pentaphenyl-1H-silole exhibits an interesting phenomenon known as aggregation-induced emission (AIE) . Instead of quenching, aggregation greatly boosts its photoluminescence quantum yields . This is attributed to the restricted intramolecular rotations of the peripheral phenyl rings against the central silole core .Physical And Chemical Properties Analysis
Siloles like 1,2,3,4,5-Pentaphenyl-1H-silole exhibit high electron acceptability and fast electron mobility . They have high thermal stability and photostability, and can exist in acidic, neutral, and weakly basic aqueous media .Wissenschaftliche Forschungsanwendungen
Synthesis and Luminescence
1,2,3,4,5-Pentaphenyl-1H-silole and its derivatives have been extensively studied for their unique luminescent properties. These compounds, including 1,1-substituted 2,3,4,5-tetraphenylsiloles, exhibit distinct photoluminescence behaviors influenced by factors such as molecular aggregation and the inductive effects of substituents. This phenomenon is characterized by a shift in absorption and emission spectra and is enhanced when the molecules form nanoaggregates in poor solvents, leading to increased photoluminescence quantum yields (Chen et al., 2003).
Organic Light-Emitting Diodes (OLEDs)
These silole derivatives, including variants like 1,2,3,4,5-pentaphenyl-1-(8-phenyl-1,7-octadiynyl)silole, have been used in the fabrication of OLEDs. These materials show promising applications in blue light emission, a key component for OLED technology, demonstrating high luminance and efficiency (Chen et al., 2004).
Electroluminescent Properties
Studies have revealed the excellent electroluminescent (EL) properties of certain 1,1-disubstituted 2,3,4,5-tetraphenylsiloles. These materials show high fluorescence quantum yields and charge carrier mobilities, making them suitable for use in LEDs and potentially as efficient emissive materials in solid states (Yu et al., 2005).
Electronic and Optical Properties
The electronic transitions in these siloles can be tuned by modifying the 1,1-substituents. The aromatic rings' inductive and conjugating effects contribute to the low LUMO energy levels and high emission efficiencies of these compounds, making them suitable for various electronic and optical applications (Tang et al., 2001).
Electron Affinities and Exciton Binding Energies
Comprehensive experimental and theoretical characterizations of 1,1-diaryl-2,3,4,5-tetraphenylsiloles have been conducted to understand their electronic structures. These studies involve measuring solid-state electron affinities and ionization potentials, which are crucial for understanding their potential in various electronic applications (Zhan et al., 2005).
Aggregation-Induced Emission (AIE)
A particularly notable property of 1,2,3,4,5-Pentaphenyl-1H-silole derivatives is their aggregation-induced emission. This unique behavior is attributed to restricted intramolecular rotations in the aggregated state, which leads to strong photoluminescence. This property has been explored for applications in sensors, organic nanomaterials, and OLEDs (Liu et al., 2009).
Wettability and Solid-State Luminescence
Innovations in material science have led to the development of materials like 1,2,3,4,5-hexaphenylsilole, which can switch wettability and solid-state luminescence. This dual-responsive behavior offers potential in smart device applications (Heng et al., 2008).
Zukünftige Richtungen
The unique AIE property of 1,2,3,4,5-Pentaphenyl-1H-silole opens up new avenues for its application in various fields. It can be used in the fabrication of electroluminescence (EL) devices , as sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs, and RNAs), and as indicators for determining CMC and monitoring layer-by-layer self-assembling . It also finds applications as biocompatible fluorogens for cell imaging, visualizing agents for DNA gel electrophoresis, biolabels for immunoassay, stimuli-responsive organic nanomaterials, magnetic fluorescent nanoparticles for potential bio-imaging and -separation, and outstanding materials for efficient OLEDs and PV cells .
Eigenschaften
InChI |
InChI=1S/C34H25Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYYMDKMTQQVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80785702 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentaphenyl-1H-silole | |
CAS RN |
4071-98-1 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



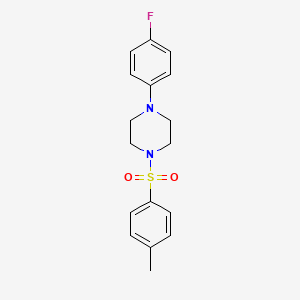
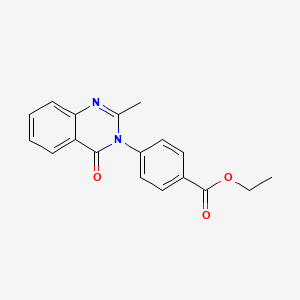

![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)
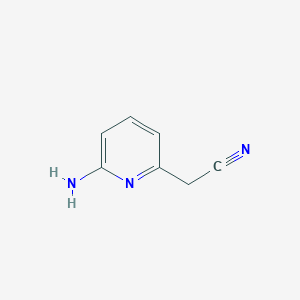
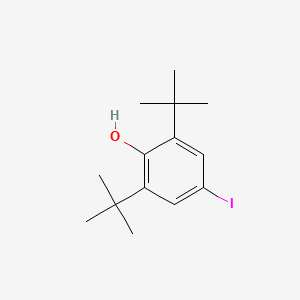
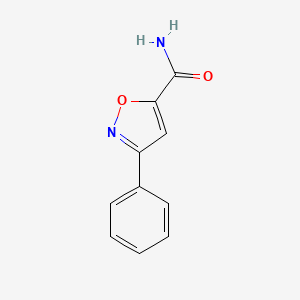

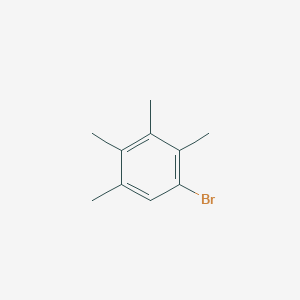
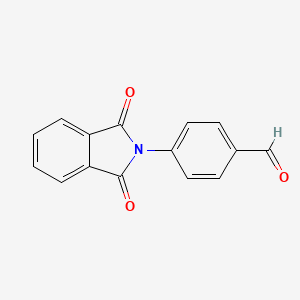
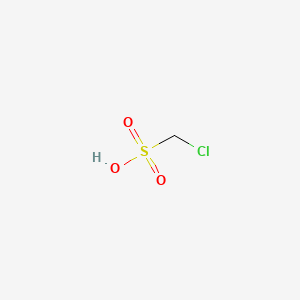


![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)